molecular formula C12H11NO3 B12080813 2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid

2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12080813
M. Wt: 217.22 g/mol
InChI Key: DBAPAQGVLALIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid is an organic compound characterized by the presence of an oxazole ring substituted with a phenylethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.

Major Products Formed

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the oxazole ring and carboxylic acid group.

    2-Phenylethyl acetate: Contains a phenylethyl group and an acetate group, used in fragrances and flavors.

    2-Phenylethyl alcohol: An alcohol derivative with a phenylethyl group, used in perfumes and as a solvent.

Uniqueness

2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)

InChI Key

DBAPAQGVLALIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.